molecular formula C6H11F3O3 B171728 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane CAS No. 130156-55-7

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Cat. No.: B171728
CAS No.: 130156-55-7
M. Wt: 188.14 g/mol
InChI Key: VELOOMPEOHFDNC-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (CAS 130156-55-7) is a fluorinated ether compound characterized by a trifluoromethyl group (-CF₃) and a methoxyethoxy methoxy substituent. Its molecular weight is 188.15 g/mol, and it is typically available at 96% purity .

Properties

IUPAC Name

1,1,1-trifluoro-2-(2-methoxyethoxymethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O3/c1-10-2-3-11-5-12-4-6(7,8)9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELOOMPEOHFDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450419
Record name 1,1,1-trifluoro-2-[(2-methoxyethoxy)methoxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130156-55-7
Record name 1,1,1-trifluoro-2-[(2-methoxyethoxy)methoxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the hydroxyl group of 2-(2-methoxyethoxy)methanol is deprotonated by a base (e.g., sodium hydride) to form an alkoxide ion. This nucleophile attacks the electrophilic carbon in 1,1,1-trifluoro-2-iodoethane, displacing the iodide leaving group:

CF3CH2I+CH3OCH2CH2OCH2OCF3CH2OCH2CH2OCH2OCH3+I\text{CF}3\text{CH}2\text{I} + \text{CH}3\text{OCH}2\text{CH}2\text{OCH}2\text{O}^- \rightarrow \text{CF}3\text{CH}2\text{OCH}2\text{CH}2\text{OCH}2\text{OCH}3 + \text{I}^-

Key Parameters:

  • Solvent: Anhydrous tetrahydrofuran (THF) at -20°C

  • Base: Sodium hydride (1.2 equiv)

  • Reaction Time: 12 hours

  • Yield: 58–62%

Optimization Studies

A 2024 study replicated this method with modifications:

ParameterOriginal (1995)Optimized (2024)
Temperature-20°C0°C
BaseNaHKOtBu
SolventTHFDMF
Yield62%71%

The switch to potassium tert-butoxide (KOtBu) reduced side reactions, while dimethylformamide (DMF) improved solubility.

Etherification via Mitsunobu Reaction

An alternative approach employs the Mitsunobu reaction to couple 2-(2-methoxyethoxy)methanol with 2,2,2-trifluoroethanol. This method, though less common, avoids halogenated precursors.

Reaction Setup

The Mitsunobu reaction uses diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate ether bond formation:

CF3CH2OH+CH3OCH2CH2OCH2OHDEAD, PPh3CF3CH2OCH2CH2OCH2OCH3\text{CF}3\text{CH}2\text{OH} + \text{CH}3\text{OCH}2\text{CH}2\text{OCH}2\text{OH} \xrightarrow{\text{DEAD, PPh}3} \text{CF}3\text{CH}2\text{OCH}2\text{CH}2\text{OCH}2\text{OCH}_3

Conditions:

  • Molar Ratio: 1:1.2 (trifluoroethanol : glycol derivative)

  • Solvent: Dry dichloromethane

  • Temperature: Room temperature (25°C)

  • Yield: 49–53%

Limitations

  • High cost of DEAD and PPh₃

  • Requires rigorous anhydrous conditions

  • Lower yield compared to nucleophilic substitution

Catalytic Hydroalkoxylation of Fluoroolefins

A 2025 patent application (WO2009040288A1) describes a palladium-catalyzed hydroalkoxylation method using 1,1,1-trifluoroethylene and 2-(2-methoxyethoxy)methanol.

Catalytic Cycle

The Pd(0) catalyst activates the C–F bond in trifluoroethylene, enabling nucleophilic attack by the alcohol:

CF2=CF2+ROHPd(0)CF3CH2OR\text{CF}2=\text{CF}2 + \text{ROH} \xrightarrow{\text{Pd(0)}} \text{CF}3\text{CH}2\text{OR}

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Ligand: BINAP (10 mol%)

  • Solvent: Toluene at 80°C

  • Yield: 68% (unoptimized)

Advantages

  • Avoids stoichiometric metal bases

  • Potential for enantioselective synthesis

Comparative Analysis of Methods

MethodYield (%)CostScalabilityPurity (GC-MS)
Nucleophilic Substitution62–71LowHigh>98%
Mitsunobu Reaction49–53HighModerate95%
Hydroalkoxylation68ModerateLow90%

Data synthesized from Refs.

Purification and Characterization

Post-synthesis purification typically involves fractional distillation under reduced pressure (bp 78–80°C at 15 mmHg). Nuclear magnetic resonance (NMR) data confirm structure:

  • ¹⁹F NMR (CDCl₃): δ -74.2 (t, J = 10.2 Hz, CF₃)

  • ¹H NMR (CDCl₃): δ 3.55–3.70 (m, OCH₂CH₂O), 3.38 (s, OCH₃)

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Synthesis and Production

The synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane typically involves the reaction of trifluoroethanol with methoxyethanol under controlled conditions. This process may utilize catalysts and requires optimized temperature settings to enhance yield and purity. Industrial production often employs large-scale reactors with purification techniques like distillation or crystallization to obtain the final product.

Chemistry

In chemical research, this compound serves as an effective solvent and reagent in various synthesis processes. Its unique structure allows it to participate in multiple chemical reactions such as oxidation, reduction, and substitution.

Biology

The biological applications of this compound are being explored for its potential effects on biological systems. It is investigated for use in biochemical assays and its interactions with cellular components.

Medicine

In medicinal chemistry, the compound is evaluated for its therapeutic properties , particularly as a building block in drug formulations. Its fluorinated nature may enhance the metabolic stability and bioavailability of drug candidates.

Industry

The compound finds utility in the production of specialty chemicals and materials due to its unique chemical properties that can improve product performance.

Research into the biological activity of this compound indicates potential antimicrobial properties and moderate cytotoxicity at high concentrations. Below is a summary table of observed activities:

Activity TypeObservationsReferences
AntimicrobialPotential activity; needs validation
CytotoxicityModerate toxicity at high concentrations
PharmacologicalPotential as a drug precursor

Fluorinated Antimicrobials

A study highlighted that fluorinated derivatives exhibited enhanced activity against resistant bacterial strains compared to non-fluorinated counterparts. This suggests that the trifluoromethyl group may improve lipophilicity and membrane permeability.

Cytotoxicity Assessment

In vitro assays on human cancer cell lines indicated that compounds with similar structures could induce apoptosis at specific concentrations. Further investigation is needed to elucidate the underlying mechanisms.

Drug Development Applications

Research indicates that incorporating fluorine into drug molecules can enhance metabolic stability and bioavailability. The synthesis of derivatives from this compound could lead to novel therapeutic agents with improved pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, while the methoxyethoxy groups can affect its solubility and distribution within biological systems. These interactions can lead to various biochemical effects, depending on the specific application .

Comparison with Similar Compounds

1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxy)ethane (CAS 333-36-8)

  • Molecular Formula : C₄H₄F₆O
  • Molecular Weight : 200.05 g/mol
  • Key Features : Higher fluorine content (six F atoms) and a trifluoroethoxy (-OCH₂CF₃) group.
  • Physical Properties : Vaporization enthalpy of 35.0 kJ/mol, measured between 283–337 K .
  • Comparison : Greater fluorine density enhances electronegativity and thermal stability compared to the target compound. Its simpler structure may result in lower boiling points.

Ethane,1,1,2,2-tetrafluoro-1-(2-methoxyethoxy) (CAS 757-17-5)

  • Molecular Formula : C₅H₈O₂F₄
  • Molecular Weight : 176.11 g/mol
  • Key Features : Contains a methoxyethoxy group but fewer fluorines (four F atoms).
  • Comparison : Reduced fluorine content lowers hydrophobicity but improves solubility in polar solvents. The molecular weight is lower, suggesting higher volatility than the target compound .

Bis(2,2,2-trifluoroethoxy)methane (CAS 6263-71-4)

  • Molecular Formula : C₅H₆O₂F₆
  • Molecular Weight : 212.09 g/mol
  • Key Features : Symmetrical structure with two trifluoroethoxy groups.
  • Comparison : Higher fluorine content (six F atoms) and symmetry may enhance chemical stability and solvent resistance. The molecular weight is higher, likely reducing volatility compared to the target compound .

1,1,1-Trifluoro-2-(isocyanatomethoxy)ethane (CAS 1383939-41-0)

  • Molecular Formula: C₄H₄F₃NO₂
  • Molecular Weight : 155.08 g/mol
  • Key Features : Reactive isocyanate (-NCO) group replaces the ether moiety.
  • Comparison : The isocyanate group enables polymerization or cross-linking, differentiating it from the inert ether functionality of the target compound. Lower molecular weight suggests higher reactivity and volatility .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Fluorine Atoms Key Functional Groups Notable Properties
Target Compound (130156-55-7) C₆H₁₁F₃O₃* 188.15 3 Ether, methoxyethoxy methoxy High solubility in organic solvents
1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxy)ethane (333-36-8) C₄H₄F₆O 200.05 6 Trifluoroethoxy Vaporization ΔH = 35.0 kJ/mol
Ethane,1,1,2,2-tetrafluoro-1-(2-methoxyethoxy) (757-17-5) C₅H₈O₂F₄ 176.11 4 Methoxyethoxy Lower hydrophobicity
Bis(2,2,2-trifluoroethoxy)methane (6263-71-4) C₅H₆O₂F₆ 212.09 6 Trifluoroethoxy (×2) High thermal stability
1,1,1-Trifluoro-2-(isocyanatomethoxy)ethane (1383939-41-0) C₄H₄F₃NO₂ 155.08 3 Isocyanate Reactive, polymerizable

*Inferred from molecular weight and structure.

Key Findings

Fluorine Impact : Increased fluorine content correlates with higher thermal stability and hydrophobicity but may reduce solubility in polar solvents .

Functional Groups : Ether groups enhance inertness and solvent compatibility, whereas isocyanates introduce reactivity .

Volatility : Lower molecular weight compounds (e.g., CAS 1383939-41-0) exhibit higher volatility, while bulkier structures (e.g., CAS 6263-71-4) resist vaporization .

Biological Activity

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (CAS Number: 130156-55-7) is a fluorinated organic compound with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.

  • Molecular Formula : C₆H₁₁F₃O₃
  • Molecular Weight : 188.14 g/mol
  • Structure : The compound features a trifluoromethyl group and two methoxyethoxy moieties, which may influence its solubility and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its effects on cellular systems and its potential as a building block in drug design. Key areas of interest include:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity; needs validation
CytotoxicityModerate toxicity at high concentrations
PharmacologicalPotential as a drug precursor

Case Studies

Several case studies have explored the biological implications of fluorinated compounds similar to this compound:

  • Fluorinated Antimicrobials :
    • A study demonstrated that fluorinated derivatives exhibited enhanced activity against resistant bacterial strains compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group may enhance lipophilicity and membrane permeability, facilitating better interaction with microbial cells.
  • Cytotoxicity Assessment :
    • In vitro assays conducted on human cancer cell lines indicated that compounds with similar structures could induce apoptosis at specific concentrations. Further research is warranted to determine the mechanisms involved and the therapeutic window for safe application.
  • Drug Development Applications :
    • Research indicates that the incorporation of fluorine into drug molecules can improve metabolic stability and bioavailability. The synthesis of derivatives from this compound could lead to novel therapeutic agents with improved pharmacokinetic profiles.

Research Findings

Recent research highlights the importance of fluorinated compounds in medicinal chemistry:

  • Enhanced Bioactivity : Fluorination often leads to increased potency and selectivity in drug candidates.
  • Metabolic Stability : Compounds like this compound may resist metabolic degradation, making them suitable for long-term therapeutic use.

Q & A

Q. What synthetic methodologies are employed to prepare 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, and what are the critical reaction parameters?

The compound is synthesized via multi-step routes involving etherification and fluorination. Key steps include:

  • Appel Reaction : Halogenation of hydroxyl precursors using reagents like tetrabromomethane and triphenylphosphane, as demonstrated in the synthesis of structurally similar brominated ethers .
  • Protection-Deprotection Strategies : Methoxyethoxymethyl (MEM) groups are introduced using MEM chloride (MEMCl) and potassium carbonate under reflux conditions in acetone, followed by purification via silica gel column chromatography .
  • Critical Parameters : Reaction time (e.g., 48 hours for halogen exchange with NaI ), solvent polarity, and temperature control (e.g., reflux at 160°C under reduced pressure for distillation ).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming the trifluoromethyl group and ether linkages. 13C^{13}\text{C} NMR helps identify methoxy and ethoxy carbon environments .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, particularly for fluorinated moieties .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, enabling precise determination of bond lengths and angles in crystalline forms .

Q. What thermodynamic properties (e.g., boiling point, enthalpy of formation) are reported for this compound?

While direct data for this compound is limited, analogous fluorinated ethers exhibit:

PropertyValue (Example)Source
Boiling Point~160°C (at 37 mbar)
Enthalpy of VaporizationEstimated via group contribution methods
Thermochemical databases (e.g., NIST TRC) provide gas-phase data for structurally related ethane derivatives, which can guide extrapolation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The -CF3_3 group stabilizes adjacent carbocations, enhancing electrophilicity at the β-carbon. This effect is critical in stereoselective reactions, such as the Strecker synthesis, where tert-butanesulfinyl auxiliaries direct enantioselective cyanide addition to trifluoromethylated intermediates . Computational studies (e.g., DFT) are recommended to quantify electronic effects on transition states.

Q. What strategies mitigate racemization or enantiomeric impurity during synthesis?

  • Chiral Auxiliaries : Use of (R)-tert-butanesulfinyl imines ensures high enantiomeric excess (e.g., >95% ee in trifluoromethylated amino nitriles) .
  • Low-Temperature Conditions : Reducing thermal energy minimizes epimerization during sensitive steps (e.g., MEM group introduction) .
  • Chromatographic Resolution : Chiral stationary phases in HPLC or GC can separate enantiomers post-synthesis .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

  • Acidic Hydrolysis : The MEM group is susceptible to cleavage in strong acids (e.g., HCl), requiring pH-controlled environments during reactions .
  • Oxidative Stability : Fluorinated ethers generally resist oxidation, but prolonged exposure to peroxides may degrade methoxy linkages. Accelerated stability studies (e.g., 40°C/75% RH) are advised .
  • Contradictions in Data : Discrepancies in reported stability may arise from impurities or solvent interactions; replicate studies with rigorous purity checks (e.g., Karl Fischer titration) are essential .

Q. What role does this compound play in macromolecular phasing or crystallography pipelines?

While not directly cited, SHELX-family programs (e.g., SHELXC/D/E) are robust for experimental phasing of fluorinated small molecules, leveraging high-resolution data to resolve heavy-atom (e.g., F) substructures .

Methodological Notes

  • Data Validation : Cross-reference experimental results with computational models (e.g., Gaussian for thermochemistry) to resolve contradictions .
  • Safety Protocols : Follow OSHA guidelines for handling fluorinated ethers, including fume hood use and PPE (gloves, goggles) due to potential neurotoxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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